6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide
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Overview
Description
6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide is a heterocyclic compound containing a pyridazine ring substituted with a chloro group at the 6-position and a carboxamide group at the 3-position. The compound also features a 2,2-difluoroethyl group attached to the nitrogen atom of the carboxamide. Pyridazine derivatives are known for their diverse biological activities and are used in various pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and dicarbonyl compounds.
Introduction of the Chloro Group: Chlorination of the pyridazine ring at the 6-position can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridazine derivative with an appropriate amine, such as 2,2-difluoroethylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, thiourea, or primary amines can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyridazine N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield reduced forms of the pyridazine ring or the carboxamide group.
Scientific Research Applications
6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide has several scientific research applications, including:
Pharmaceutical Research: The compound is investigated for its potential as a therapeutic agent due to its biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemical Research: Pyridazine derivatives are studied for their use as herbicides, fungicides, and insecticides.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide: Similar structure with a trifluoroethyl group instead of a difluoroethyl group.
Pyridazine Derivatives: Various pyridazine derivatives with different substituents at the 3- and 6-positions.
Uniqueness
6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide is unique due to the presence of the 2,2-difluoroethyl group, which may impart specific biological activities and chemical properties. The difluoroethyl group can influence the compound’s lipophilicity, metabolic stability, and interaction with molecular targets .
Properties
IUPAC Name |
6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N3O/c8-5-2-1-4(12-13-5)7(14)11-3-6(9)10/h1-2,6H,3H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIUFNNTDDPYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NCC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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